

3,3-Dimethylindoline: A Versatile Heterocyclic Scaffold for Modern Chemistry

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Compound of Interest

Compound Name: 3,3-Dimethylindoline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylindoline is a heterocyclic amine featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, which is substituted with two methyl groups at the C3 position. This gem-dimethyl substitution imparts significant steric hindrance and unique conformational properties, making it a valuable and versatile building block in both medicinal chemistry and materials science. Its structural rigidity and the synthetic accessibility of its secondary amine handle allow for the creation of diverse and complex molecular architectures, including spirocyclic systems and functional dyes. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of the **3,3-dimethylindoline** core, complete with experimental protocols and quantitative data to aid researchers in its practical application.

Physicochemical and Spectroscopic Data

The fundamental properties of **3,3-dimethylindoline** are summarized below, providing essential information for its identification and use in synthetic applications.

Physicochemical Properties

Property	Value
IUPAC Name	3,3-dimethyl-2,3-dihydro-1H-indole
Molecular Formula	C ₁₀ H ₁₃ N
Molecular Weight	147.22 g/mol
CAS Number	1914-02-9
Canonical SMILES	CC1(C)C2=CC=CC=C2NC1
InChI	InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3
InChIKey	SRCCLYMWDRNUAF-UHFFFAOYSA-N

Spectroscopic Data

The following table presents typical Nuclear Magnetic Resonance (NMR) data for the parent **3,3-dimethylindoline** scaffold, which is crucial for its characterization.

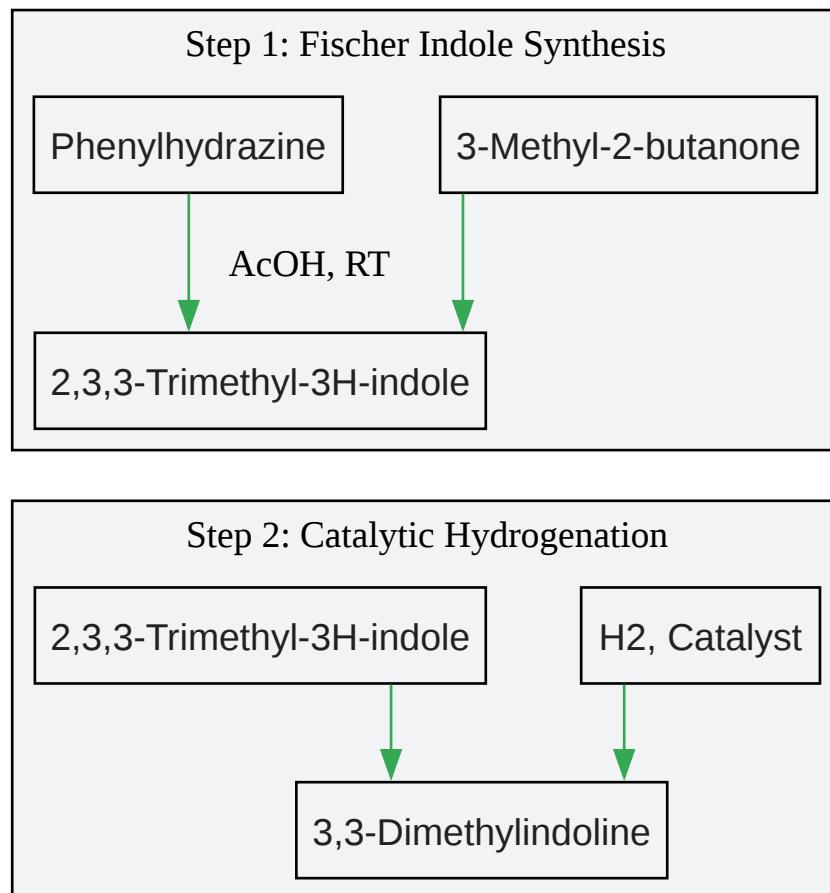
Nucleus	Solvent	Chemical Shift (δ) ppm
¹ H NMR	CDCl ₃	~7.0 (m, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.7 (br s, 1H, NH), ~3.3 (s, 2H, CH ₂), ~1.3 (s, 6H, 2xCH ₃)
¹³ C NMR	CDCl ₃	~150.8, ~138.9, ~127.3, ~124.5, ~119.2, ~109.5, ~56.1, ~42.7, ~24.9

Synthesis of the 3,3-Dimethylindoline Core

The **3,3-dimethylindoline** scaffold is typically synthesized via a two-step sequence involving the formation of a 3H-indole intermediate followed by its reduction. The most common methods are the Fischer indole synthesis and subsequent catalytic hydrogenation.

Synthetic Workflow

The overall process involves the acid-catalyzed condensation of a phenylhydrazine with a ketone to form a 3,3-dimethyl-3H-indole (an indolenine), which is then reduced to the desired **3,3-dimethylindoline**.



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General synthesis workflow for **3,3-dimethylindoline**.

Experimental Protocols

Protocol 3.2.1: Synthesis of 2,3,3-Trimethyl-3H-indole via Fischer Indole Synthesis[1][2]

This protocol describes the synthesis of the indolenine precursor to **3,3-dimethylindoline**.

- Preparation: To a round-bottom flask, add phenylhydrazine (1.0 equivalent).

- Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and catalyst.
- Reagent Addition: Add 3-methyl-2-butanone (isopropyl methyl ketone) (1.1 equivalents) to the reaction mixture.
- Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until all the phenylhydrazine has been consumed.
- Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,3,3-trimethyl-3H-indole. High yields are typically reported for this reaction.[\[2\]](#)

Protocol 3.2.2: Catalytic Hydrogenation to **3,3-Dimethylindoline**[\[3\]](#)

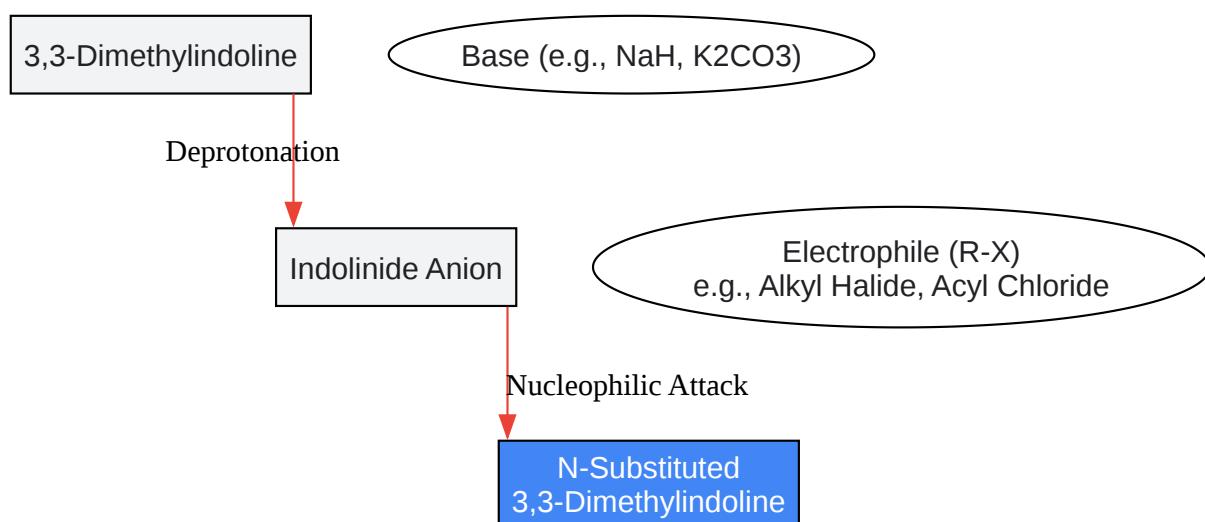
This protocol describes the reduction of the C=N bond of the indolenine intermediate.

- Preparation: In a suitable pressure vessel (e.g., a Parr shaker), dissolve 2,3,3-trimethyl-3H-indole (1.0 equivalent) in a suitable solvent such as ethanol or water.
- Catalyst and Additive: Add a catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%) and an acid activator such as p-toluenesulfonic acid (p-TSA) (1.0-1.2 equivalents). The acid protonates the indole, disrupting its aromaticity and facilitating reduction.[\[3\]](#)
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 40-600 psi) and agitate the mixture at a controlled temperature (e.g., 50-60 °C) for 16-24 hours.[\[4\]](#)

- Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
- Isolation: Neutralize the filtrate with a base (e.g., aqueous NaHCO_3) and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo to afford **3,3-dimethylindoline**.

Reactivity and Key Transformations

The synthetic utility of **3,3-dimethylindoline** stems primarily from the reactivity of the secondary amine at the N1 position, which can readily undergo various transformations such as alkylation, acylation, and arylation.



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Reactivity of the **3,3-dimethylindoline** nitrogen.

Experimental Protocol: N-Alkylation

Protocol 4.1.1: N-Benzylation of **3,3-Dimethylindoline**[\[5\]](#)[\[6\]](#)

This protocol provides a general procedure for the N-alkylation of an indoline, a common and crucial transformation.

- Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the indoline (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or 2,2,2-trifluoroethanol (TFE).^[5]
- Base Addition: Add a suitable base such as sodium hydride (NaH, 60% dispersion in oil, 1.2 equivalents) or potassium carbonate (K₂CO₃, 1.0 equivalent).^[5] Stir the mixture at room temperature for 30 minutes to form the indolinide anion.
- Electrophile Addition: Slowly add the alkylating agent, for example, benzyl bromide (1.1 equivalents), to the reaction mixture.
- Reaction: Heat the reaction mixture (e.g., 80-110 °C) and stir for the required time (typically 2-18 hours), monitoring the progress by TLC.^[5]
- Quenching and Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Extract the aqueous mixture with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-alkylated product.

Applications as a Heterocyclic Building Block

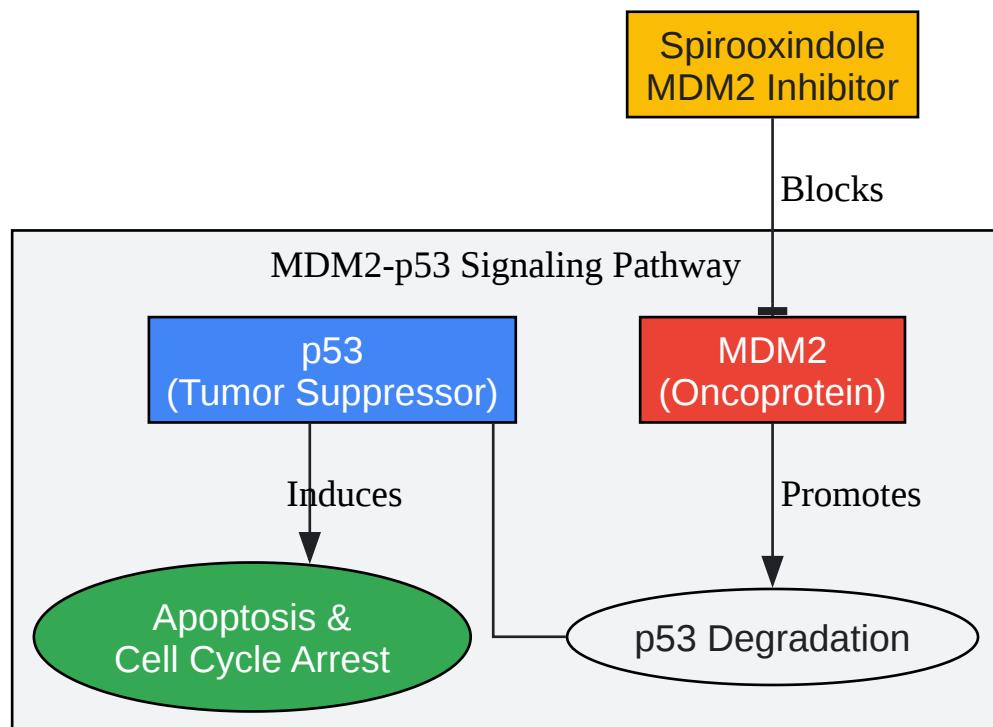
The **3,3-dimethylindoline** scaffold is a privileged structure found in a wide array of functional molecules, from potent pharmaceuticals to advanced materials.

Medicinal Chemistry: Spirooxindole Derivatives

A significant application of the indoline core is in the synthesis of spirooxindoles, a class of compounds with a spirocyclic junction at the C3 position. These structures are of great interest

in drug discovery due to their rigid three-dimensional frameworks that can effectively probe biological target binding sites.

One prominent example is the development of potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer therapy. The spiro[indoline-3,3'-pyrrolidine] scaffold has proven to be an excellent template for designing such inhibitors.



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Inhibition of the MDM2-p53 interaction by spirooxindole-based drugs.

Table 5.1.1: Biological Activity of Spirooxindole-based MDM2 Inhibitors

The following table summarizes the *in vitro* activity of representative spirooxindole-based MDM2 inhibitors.

Compound ID	MDM2 Binding (K _i , nM)	Cell Growth Inhibition (IC ₅₀ , nM) - SJSA-1 (p53 wild-type)	Reference
56	< 1	70	[3][7]
59	< 1	70	[3][7]
60 (AA-115/APG-115)	< 1	60	[3][7]
MI-888	0.44	Not Reported	[8]

Data indicates that these compounds are highly potent inhibitors of the MDM2-p53 interaction and exhibit strong anti-proliferative effects in cancer cell lines with wild-type p53.

Materials Science: Squaraine Dyes

The **3,3-dimethylindoline** moiety is a key component in the synthesis of squaraine dyes. These dyes are known for their intense and sharp absorption bands, typically in the red and near-infrared (NIR) regions, and high fluorescence quantum yields.[9] The indoline nitrogen acts as a strong electron donor, which, in conjugation with the electron-accepting squaric acid core, creates a molecule with significant intramolecular charge transfer, responsible for its unique photophysical properties.

Encapsulating these dyes within a macrocycle to form a rotaxane can further enhance their properties by providing steric protection, which improves chemical stability and can increase fluorescence quantum yield.[10][11]

Schematic of a **3,3-dimethylindoline** squaraine rotaxane.

Table 5.2.1: Photophysical Properties of a **3,3-Dimethylindoline** Squaraine Dye and its Rotaxane[10]

Compound	λ_{abs} (nm)	λ_{em} (nm)	$\log \epsilon$ ($M^{-1}cm^{-1}$)	Fluorescence Quantum Yield (Φ_f)
Squaraine Dye (1)	539	561	4.83	0.04
Squaraine Rotaxane (M1 \supset 1)	554	575	4.60	0.44

Encapsulation as a rotaxane results in a bathochromic (red) shift in both absorption and emission wavelengths and a remarkable 10-fold enhancement in the fluorescence quantum yield.[10][11]

Conclusion

3,3-Dimethylindoline is a cornerstone heterocyclic building block with proven utility across diverse scientific disciplines. Its unique structural features, combined with its straightforward synthesis and versatile reactivity, provide a robust platform for the development of complex and functional molecules. In medicinal chemistry, it serves as a key scaffold for potent therapeutics, particularly in the field of oncology. In materials science, it enables the creation of high-performance dyes with tunable photophysical properties. The detailed protocols and data presented in this guide are intended to facilitate the broader adoption and innovative application of this powerful synthetic intermediate, empowering researchers to push the boundaries of drug discovery and materials development.

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